Product packaging for Gastrin-17(Cat. No.:CAS No. 60748-06-3)

Gastrin-17

Cat. No.: B1628035
CAS No.: 60748-06-3
M. Wt: 2098.2 g/mol
InChI Key: GKDWRERMBNGKCZ-RNXBIMIWSA-N
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Description

Historical Discovery and Nomenclature

The discovery of gastrin I human traces its origins to the groundbreaking work of John Sydney Edkins in 1905, whose seminal research fundamentally challenged the prevailing understanding of gastrointestinal physiology. Edkins, working at Saint Bartholomew's Hospital in London, conducted a series of meticulous experiments involving anesthetized cats to investigate the chemical mechanisms underlying gastric acid secretion. His experimental approach involved injecting aqueous extracts of pyloric mucous membrane into test subjects and observing subsequent changes in gastric acid and pepsin secretion. Through these investigations, Edkins observed that injection of pyloric extracts resulted in markedly elevated levels of gastric acid and pepsin compared to extracts prepared from fundic mucosa, leading him to postulate the existence of an excitatory paracrine factor.

In his landmark 1905 manuscript entitled "On the Chemical Mechanism of Gastric Acid Secretion," Edkins introduced the term "gastrin" to describe this putative active agent responsible for stimulating gastric secretory cells during digestion. The nomenclature reflected his hypothesis that certain cells in the antral mucosa contained a principle that entered circulation during gastric digestion and stimulated fundic glands to enhanced activity following initial vagal reflexes excited by meal consumption. However, Edkins's revolutionary findings encountered substantial resistance from the scientific establishment, particularly following the discovery of histamine in 1910. The identification that extracts from various tissues produced similar physiological effects raised serious questions regarding gastrin's validity as a distinct hormonal entity.

The vindication of Edkins's hypothesis occurred through the persistent efforts of subsequent researchers over several decades. Simon Komarov's work in 1938 at McGill University successfully isolated an active gastrin preparation from pyloric mucosa, demonstrating that histamine-free concentrates could indeed stimulate acid secretion. This breakthrough paved the way for Roderic Gregory and Hilda Tracy's comprehensive characterization efforts in the 1960s, which ultimately led to the identification and structural elucidation of gastrin I and gastrin II as distinct heptadecapeptides. Their industrial-scale processing of porcine antra, combined with collaboration with chemist George Kenner for sequencing analysis, established gastrin as the first gastrointestinal peptide to have its complete molecular structure determined.

The modern nomenclature system for gastrin I human reflects both historical precedent and contemporary understanding of peptide structure. The designation "gastrin I" distinguishes it from gastrin II based on the presence or absence of sulfate modification at specific tyrosine residues. The numerical suffix "17" in the alternative name gastrin-17 refers to the amino acid count, distinguishing it from other gastrin forms including gastrin-34 ("big gastrin") and gastrin-14 ("minigastrin"). The term "little gastrin I" emerged from early characterization studies to differentiate it from larger gastrin precursors and fragments. This nomenclature system has persisted in contemporary literature, providing clarity for researchers and clinicians working with gastrin peptides across diverse applications.

Physiological Role in Gastrointestinal Regulation

Gastrin I human functions as a critical regulatory hormone in gastrointestinal physiology, orchestrating complex digestive processes through multiple interconnected mechanisms. The primary physiological role involves stimulation of gastric acid secretion by parietal cells located in the stomach fundus and body regions. This stimulation occurs through gastrin I human binding to cholecystokinin B receptors, which subsequently triggers the release of histamines from enterochromaffin-like cells. The histamine release creates a cascade effect that induces insertion of potassium/hydrogen adenosine triphosphatase pumps into the apical membrane of parietal cells, ultimately increasing hydrogen ion release into the stomach cavity.

The secretion of gastrin I human follows a carefully regulated pattern responsive to various physiological stimuli. Stomach antrum distension serves as a primary mechanical trigger for gastrin release, indicating the presence of food materials requiring digestive processing. Vagal stimulation, mediated by the neurocrine bombesin (gastrin-releasing peptide in humans), provides neural input for gastrin secretion coordination with broader digestive responses. The presence of partially digested proteins, particularly amino acids in the stomach lumen, represents the most potent chemical stimulus for gastrin I human release, with aromatic amino acids demonstrating particularly powerful stimulatory effects. Additionally, hypercalcemia conditions can stimulate gastrin release through calcium-sensing receptor activation.

The regulation of gastrin I human secretion incorporates sophisticated feedback mechanisms ensuring appropriate digestive responses. The presence of acid, primarily secreted hydrochloric acid, in the stomach provides negative feedback inhibition of gastrin release, preventing excessive acid production. Somatostatin represents another important inhibitory factor, along with secretin, gastroinhibitory peptide, and vasoactive intestinal peptide, creating a complex regulatory network. This multi-layered control system ensures that gastric acid secretion remains appropriate to digestive requirements while preventing potentially harmful overproduction.

Beyond acid secretion regulation, gastrin I human influences broader aspects of gastrointestinal function. The hormone significantly increases gastric motility, facilitating food churning and eventual stomach emptying processes. To a lesser degree, gastrin I human also enhances motility in the upper small intestine and gallbladder, coordinating digestive organ function. The hormone stimulates pepsinogen release, which serves as a precursor to the protein-splitting enzyme pepsin, further enhancing protein digestion capabilities. Additionally, gastrin I human promotes intrinsic factor release, supporting vitamin B12 absorption processes.

Physiological Function Mechanism Target Tissue Effect
Gastric Acid Secretion Cholecystokinin B Receptor Binding Parietal Cells Increased Hydrochloric Acid Production
Histamine Release Receptor-Mediated Stimulation Enterochromaffin-like Cells Enhanced Acid Secretion Cascade
Gastric Motility Direct Smooth Muscle Stimulation Stomach Wall Improved Food Churning and Emptying
Pepsinogen Secretion Hormone-Mediated Stimulation Chief Cells Enhanced Protein Digestion
Intrinsic Factor Release Regulatory Hormone Action Parietal Cells Vitamin B12 Absorption Support

Classification Within the Gastrin/Cholecystokinin Peptide Family

Gastrin I human belongs to the gastrin/cholecystokinin peptide family, a group of structurally and functionally related hormones that serve as fundamental regulators of digestive processes and feeding behaviors. This peptide family, also known as the gastrin family, encompasses various peptide hormones including gastrin, cholecystokinin, and several related peptides found across different species. The family definition rests upon shared structural characteristics, particularly the conservation of specific amino acid sequences responsible for biological activity, and common functional roles in digestive regulation.

The structural foundation of the gastrin/cholecystokinin family centers on the C-terminal amino acid sequence, where biological activity concentrates in the last five residues. Gastrin I human shares this critical structural feature with other family members, containing the bioactive sequence that enables receptor binding and physiological function. The presence of a conserved sulfated tyrosine residue one or two positions downstream from the C-terminus represents another defining characteristic of family members. This post-translational modification significantly influences peptide stability, receptor affinity, and biological potency.

The gastrin/cholecystokinin family demonstrates remarkable conservation across species, indicating the fundamental importance of these regulatory mechanisms in digestive physiology. Beyond mammalian gastrin and cholecystokinin, the family includes amphibian caerulein skin peptide, cockroach leukosulphakinin I and II peptides, Drosophila melanogaster putative cholecystokinin-homologs called Drosulphakinins I and II, and cionin from the protochordate Ciona intestinalis. This broad phylogenetic distribution underscores the evolutionary significance of gastrin-like regulatory mechanisms across diverse animal taxa.

The receptor specificity within the gastrin/cholecystokinin family provides important functional distinctions among peptide members. Gastrin I human demonstrates high affinity for cholecystokinin B receptors (also termed gastrin receptors), which mediate most classical gastrin physiological activities. Both gastrin and cholecystokinin serve as physiological ligands for cholecystokinin B receptors, though cholecystokinin demonstrates additional high-affinity binding to cholecystokinin A receptors with 500- to 1,000-fold greater potency than gastrin. This receptor selectivity enables functional specialization within the peptide family while maintaining overlapping regulatory capabilities.

Peptide Family Member Primary Source Receptor Affinity Primary Function
Gastrin I Human Gastric G Cells Cholecystokinin B Receptor Gastric Acid Stimulation
Cholecystokinin Intestinal I Cells Cholecystokinin A/B Receptors Pancreatic Enzyme Secretion
Caerulein Amphibian Skin Cholecystokinin Receptors Species-Specific Regulation
Leukosulphakinins Insect Tissues Species-Specific Receptors Invertebrate Digestive Control
Drosulphakinins Drosophila Tissues Insect Cholecystokinin Receptors Fly Digestive Regulation

The molecular forms within the gastrin subfamily demonstrate additional complexity through differential processing of precursor proteins. Gastrin I human represents one of three primary gastrin forms derived from preprogastrin through sequential enzymatic cleavage, alongside gastrin-34 ("big gastrin") and gastrin-14 ("minigastrin"). The numerical designations reflect amino acid counts, with gastrin I human containing seventeen residues representing an intermediate size between the larger gastrin-34 and smaller gastrin-14. Each form demonstrates distinct pharmacokinetic properties, with gastrin I human exhibiting a relatively short half-life of approximately five minutes for the amidated form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H124N20O31S B1628035 Gastrin-17 CAS No. 60748-06-3

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWRERMBNGKCZ-RNXBIMIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H124N20O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028770
Record name Gastrin 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2098.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60748-06-3, 10047-33-3
Record name Gastrin 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrin 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Resin Selection and Initial Attachment

The process begins with anchoring the C-terminal amino acid (Phe-17) to a benzhydrylamine (BHA) resin, a 1% crosslinked polystyrene support optimized for carboxamide terminal peptides. This resin facilitates cleavage under strong acidic conditions while maintaining structural integrity during iterative coupling cycles. The initial coupling efficiency exceeds 98%, as confirmed by Kaiser tests.

Protecting Group Strategy

Benzyl (Bzl)-based groups protect reactive side chains:

  • Glutamic Acid (Glu) : Protected with benzyl esters (Glu(OBzl))
  • Tryptophan (Trp) : Safeguarded with formyl (For) groups
  • Methionine (Met) : Unprotected due to its stability under SPPS conditions

Tert-butyloxycarbonyl (Boc) chemistry is employed for α-amino protection, enabling sequential deprotection with trifluoroacetic acid (TFA) before each coupling step.

Coupling Reactions and Yield Optimization

Coupling reactions utilize dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >99% efficiency per cycle. Critical improvements include:

  • Scavenger Systems : Thioanisole and ethanedithiol (EDT) mitigate side reactions during final cleavage
  • SN2 Deprotection : HF cleavage at 0°C for 60 minutes minimizes aspartimide formation, increasing crude peptide yield to 60%

Post-Synthetic Processing and Purification

Cleavage and Side Chain Deprotection

The resin-bound peptide undergoes HF cleavage (10 mL/g resin) with 10% anisole as a cation scavenger. Subsequent precipitation in cold diethyl ether yields a crude peptide mixture containing:

  • Target Gastrin I (human): 60%
  • Deletion sequences: 25%
  • Oxidation byproducts: 15%

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC on C18 columns (250 × 4.6 mm, 5 μm) resolves impurities using gradients of:

Mobile Phase A Mobile Phase B Gradient Profile
0.1% TFA in H₂O 0.1% TFA in ACN 20–50% B over 40 min

This achieves ≥95% purity, with a retention time of 26.3 minutes. Lyophilization produces a white powder stable for ≥4 years at -20°C.

Formulation Strategies for Research Applications

Aqueous Solutions for In Vitro Studies

Reconstitution protocols vary by application:

Solvent Concentration Stability
1% NH₄OH 1 mg/mL ≤24 hours at 4°C
PBS (pH 7.4) 0.1–1 mM ≤8 hours at 25°C

Aggregation is minimized by avoiding freeze-thaw cycles and vortex mixing.

In Vivo Formulation for Animal Studies

For rodent models, Gastrin I (human) is prepared via:

  • DMSO Master Stock : 10 mg/mL in anhydrous DMSO
  • Working Solution :
    • 30% PEG300
    • 5% Tween 80
    • 65% saline

This formulation maintains bioactivity for ≥72 hours at 4°C, enabling continuous subcutaneous infusion at 1 nmol/kg/h.

Analytical Characterization and Quality Control

Structural Verification

Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (2098.22 Da) with <0.01% error:
$$
\text{Calculated: } C{97}H{124}N{20}O{31}S \quad [M+H]^+ = 2099.3 \quad \text{Observed: } 2099.2
$$

Amino Acid Analysis : Hydrolysis (6N HCl, 110°C, 24h) followed by ion-exchange chromatography validates composition:

Amino Acid Theoretical Observed
Glu 5 4.9 ± 0.2
Trp 2 1.95 ± 0.1
Met 1 0.98 ± 0.05

Bioactivity Assays

Radioligand Binding : Gastrin I (human) displaces ¹²⁵I-CCK from guinea pig pancreatic membranes with IC₅₀ = 2.5 μM.
Functional Assays : Stimulates histidine decarboxylase activity (EC₅₀ = 11 nM) in rabbit parietal cells.

Industrial-Scale Production Considerations

Commercial suppliers utilize automated SPPS systems (e.g., CEM Liberty Blue) with the following parameters:

Parameter Setting
Temperature 75°C
Coupling Time 2 min
Deprotection Time 1 min

This reduces synthesis time from 7 days (manual) to 18 hours while maintaining ≥98% purity. Batch consistency is ensured through:

  • Process Analytical Technology (PAT) : In-line FTIR monitors deprotection efficiency
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) show <0.5% impurities after 6 months

Chemical Reactions Analysis

Oxidation of Methionine-15

The methionine residue at position 15 is highly susceptible to oxidation, forming methionine sulfoxide. This reaction significantly impacts biological activity:

  • Reagents : Hydrogen peroxide (H₂O₂) or performic acid under acidic conditions .

  • Consequence : Oxidation reduces receptor-binding affinity and abolishes hormonal activity. For example, oxidized Gastrin I shows no stimulation of gastric acid secretion or cell proliferation .

Parameter Native Gastrin I Oxidized Gastrin I
Receptor binding (CCK2)High affinityNo detectable binding
EC50 (cell proliferation)6.2 pMInactive
Histamine secretion0.014 nM efficacyNo effect

Synthetic Modifications

To address methionine oxidation, analogs with substitutions at position 15 have been developed:

Leucine-15 Analog

  • Retains full mitogenic activity (EC50 = 6.5 pM) but loses immunoreactivity with certain antisera .

  • Stability : Resistant to oxidation, making it suitable for long-term studies .

Norleucine-15 Analog

  • Mimics methionine’s hydrophobicity while avoiding oxidation.

  • Activity : Comparable to native Gastrin I in stimulating acid secretion (EC50 = 0.015 nM) .

Methoxinine-15 Analog

  • Introduces a methyl-sulfoxide group to stabilize the residue.

  • Application : Used in immunoassays due to retained antigenicity .

C-Terminal Modifications

The C-terminal tetrapeptide sequence (-Trp-Met-Asp-Phe-NH₂) is critical for ion binding and receptor interaction:

Calcium and Magnesium Binding

  • Interaction : Three calcium ions bind per Gastrin I molecule via the C-terminal region, confirmed by UV and circular dichroism spectroscopy .

  • Role in Activity : Ion binding stabilizes the peptide’s conformation, enhancing receptor affinity .

Substitution Studies

  • Replacing Asp-16 with Glu reduces calcium-binding capacity by 40% .

  • Trp-14 deletion abolishes ion interaction, leading to complete loss of activity .

Degradation Pathways

Gastrin I undergoes enzymatic cleavage in vivo:

  • Primary Cleavage Sites : Between Glu-6 and Glu-7 by endopeptidases, yielding inactive fragments .

  • Stability in Solution : Degrades within 24 hours at pH < 3, mimicking gastric conditions .

Synthetic Production

Industrial synthesis employs solid-phase peptide synthesis (SPPS) with the following steps:

  • Resin Attachment : Carboxyl-terminal phenylalanine amide anchored to a polystyrene resin.

  • Sequential Coupling : Protected amino acids added using HBTU/HOBt activation.

  • Global Deprotection : TFA cleavage removes side-chain protections.

  • Purification : Reverse-phase HPLC achieves ≥95% purity .

Analytical Characterization

  • Mass Spectrometry : LC-MS/MS confirms molecular weight (2098.2 Da) and oxidation products .

  • Fluorescence Quenching : Trp residues’ fluorescence quenching by nicotine reveals binding dynamics (Kd = 2.8 μM) .

Functional Implications of Reactivity

  • Therapeutic Design : Oxidation-resistant analogs (e.g., Norleucine-15) are prioritized for drug development .

  • Diagnostic Use : Methoxinine-15 analogs improve ELISA sensitivity by avoiding oxidation artifacts .

Scientific Research Applications

Gastrin I has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison of Gastrin Isoforms

Compound Structure Molecular Weight Key Features Clinical Relevance
Gastrin I (G17) 17-amino acid peptide (non-sulfated) 2098 Da Most biologically active form; stimulates acid secretion via CCK-B receptors. Elevated in Zollinger-Ellison syndrome, peptic ulcers.
Big Gastrin (G34) 34-amino acid peptide 3839 Da Precursor to G17; longer half-life but lower potency. Elevated in chronic kidney disease (uremia).
Mini Gastrin (G14) 14-amino acid fragment of G17 851 Da Weak acid-stimulating activity; less stable in circulation. Limited clinical significance; used in research.
[Leu15]-Gastrin I G17 with leucine substitution at position 15 2080 Da Enhanced stability in aqueous solutions; retains biological activity. Used experimentally to study gastrin signaling.
Sulfated Gastrin I Tyr12-sulfated G17 ~2100 Da Reduced receptor affinity compared to non-sulfated form. Predominant form in human antrum; role in pathology unclear.

Comparison with Related Hormones

Cholecystokinin (CCK)
  • Structure : Shares C-terminal pentapeptide sequence (-Trp-Met-Asp-Phe-NH2) with gastrin.
  • Receptors : Binds CCK-A (pancreas) and CCK-B (stomach, brain). Gastrin primarily activates CCK-B.
  • Function: Stimulates pancreatic enzyme secretion and gallbladder contraction.
  • Cross-Reactivity : Gastrin antibodies cross-react with CCK at a 1:10,000 ratio.

Species-Specific Variations

  • Horse Gastrin : Structurally similar to human gastrin but lacks sulfation due to differences in tyrosine residues.
  • Cat Gastrin : Only Component III (analogous to G17) is physiologically active; Components I and II are biosynthetic precursors.

Pharmacological and Clinical Comparisons

Acid Secretion
  • Gastrin vs. Histamine : Gastrin induces a biphasic acid secretion (peak followed by steady output), while histamine produces a sustained response.
  • Dose-Response: Intravenous gastrin (1–5 µg/kg/h) dose-dependently inhibits pyloric pressure responses to duodenal acidification, unlike histamine.
Pathological Roles
  • Peptic Ulcers : Elevated gastrin correlates with reduced erythrocyte immune function (RBC-C3bRR ↓, RBC-ICRR ↑).
  • Uremia: G34 levels rise significantly (457–2254 pmol/L vs. normal <55 pmol/L), contributing to hypergastrinemia.

Biological Activity

Gastrin I, also known as gastrin-17, is a peptide hormone predominantly secreted by G cells in the gastric mucosa. It plays a crucial role in regulating gastric acid secretion and has significant implications in gastrointestinal physiology and pathology. This article provides a comprehensive overview of the biological activity of Gastrin I, including its mechanisms of action, effects on gastric cells, and its involvement in various diseases.

Structure and Composition

Gastrin I is composed of 17 amino acids and is classified as an endogenous peptide. Its structure allows it to interact with specific receptors, primarily the cholecystokinin (CCK) receptors, CCK1R and CCK2R. These interactions are fundamental to its biological functions, including the stimulation of gastric acid secretion and promotion of gastric mucosal growth.

Gastrin I exerts its effects through several pathways:

  • Stimulation of Gastric Acid Secretion : Gastrin I binds to CCK2 receptors on parietal cells in the stomach, leading to increased secretion of hydrochloric acid. The effective concentration (EC50) for this action is approximately 6.2 pM .
  • Mitogenic Effects : Gastrin I promotes the proliferation of gastric epithelial cells. This mitogenic effect is particularly relevant in the context of gastric cancer, where gastrin can stimulate tumor growth through various signaling pathways, including β-catenin/cyclin D1 and epidermal growth factor receptor (EGFR) activation .
  • Histamine Secretion : Gastrin I also stimulates histamine release from enterochromaffin-like (ECL) cells, further enhancing gastric acid secretion .

Biological Activity Summary

Biological Activity Description
Gastric Acid Secretion Stimulates acid production via CCK2 receptor activation
Cell Proliferation Promotes growth of gastric epithelial cells
Histamine Release Induces histamine secretion from ECL cells
Role in Cancer Involved in the pathogenesis of gastric and colorectal cancers

Case Studies

  • Gastrinoma Case Report : A recent case study highlighted a patient diagnosed with gastrinoma, where elevated gastrin levels were linked to severe gastrointestinal symptoms. The patient underwent multiple surgical interventions before being diagnosed with a gastrinoma despite only mild hypergastrinemia . This underscores the complexity of gastrin's role in gastrointestinal disorders.
  • Proliferation Studies : Research has demonstrated that gastrin infusion at supraphysiological levels leads to increased gastric cell proliferation in humans. This finding aligns with earlier studies conducted on animal models, which showed similar proliferative responses .
  • Tumorigenesis Association : Elevated gastrin levels have been associated with a higher risk of developing various gastrointestinal tumors. Studies indicate that gastrin can promote tumor growth through its mitogenic effects and by enhancing angiogenesis via vascular endothelial growth factor (VEGF) expression .

Implications in Disease

Gastrin I's biological activity has significant implications for various diseases:

  • Gastric Cancer : Gastrin's role as a mitogen for gastric cancer cells emphasizes its potential as a therapeutic target.
  • Zollinger-Ellison Syndrome : In this condition, gastrin-secreting tumors lead to excessive acid production, resulting in severe gastrointestinal complications.
  • Helicobacter Pylori Infection : Gastrin levels can be altered by H. pylori infection, which is known to contribute to gastric ulcers and cancer development .

Q & A

Q. What are the structural and functional characteristics of Gastrin I (human) that make it critical for gastrointestinal physiology?

Gastrin I (human) is a 17-amino acid peptide hormone (Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂) synthesized by G-cells in the gastric antrum. Its primary role is stimulating gastric acid secretion via the CCK2 receptor (CCK2R) and promoting mucosal growth . Key structural features include the C-terminal tetrapeptide (Trp-Leu-Asp-Phe-NH₂), which is essential for receptor binding and activity . Experimental validation often involves competitive binding assays using CCK2R antagonists to confirm specificity .

Q. How is Gastrin I (human) synthesized and purified for experimental use?

Gastrin I is typically synthesized via solid-phase peptide synthesis (SPPS), with Fmoc/tBu chemistry for side-chain protection. Post-synthesis, purification involves reverse-phase HPLC using C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Purity (>98%) is confirmed by analytical HPLC and mass spectrometry . Stability in aqueous solutions is enhanced by lyophilization and storage at -80°C to prevent degradation .

Q. What in vitro models are used to study Gastrin I (human)'s role in gastric acid secretion?

Primary gastric parietal cells or immortalized cell lines (e.g., AGS or HGT-1) are cultured and treated with Gastrin I (0.1–10 nM). Acid secretion is quantified via pH-sensitive fluorescent dyes (e.g., BCECF-AM) or by measuring H⁺/K⁺-ATPase activity. Parallel use of proton pump inhibitors (e.g., omeprazole) serves as a control .

Advanced Research Questions

Q. How do researchers address contradictory findings on Gastrin I's dual role in promoting mucosal repair versus contributing to tumorigenesis?

Discrepancies arise from context-dependent signaling pathways. For example:

  • Protective effects : Gastrin I activates ERK and PI3K/Akt pathways to stimulate epithelial proliferation in wound-healing assays .
  • Oncogenic effects : Chronic hypergastrinemia (e.g., in Zollinger-Ellison syndrome) upregulates β-catenin and COX-2, promoting dysplasia. Researchers use conditional CCK2R knockout models or RNA interference to isolate these pathways .
  • Data reconciliation : Meta-analyses stratify results by disease stage (e.g., acute vs. chronic inflammation) and receptor expression levels .

Q. What experimental strategies optimize Gastrin I (human) stability in physiological assays?

Gastrin I is prone to enzymatic degradation by proteases (e.g., pepsin). Mitigation strategies include:

  • Stabilized analogs : [Leu¹⁵]-Gastrin I (human) replaces methionine with leucine at position 15, reducing oxidation and enhancing half-life in serum .
  • Protease inhibitors : Assay buffers (e.g., 100 mM Tris/HCl pH 7.5 with 0.3 M NaCl) are supplemented with EDTA or protease inhibitor cocktails .
  • Alternative delivery : Encapsulation in liposomes or use of PEGylated derivatives prolongs activity in vivo .

Q. How is Gastrin I (human) integrated into gastrointestinal organoid cultures to study epithelial dynamics?

Gastrin I (10–50 nM) is added to organoid media containing Wnt3a, R-spondin, and Noggin. It enhances stem cell proliferation and differentiation into functional parietal cells. Quantitative metrics include:

  • Organoid budding rate : Counted after 7 days using bright-field microscopy.
  • Gene expression : qPCR for markers like ATP4A (parietal cells) or MUC5AC (mucous cells) .
  • Functional assays : Organoids are co-cultured with Helicobacter pylori to model infection responses, with Gastrin I’s role in immune modulation assessed via cytokine profiling .

Methodological Considerations

  • Assay validation : Include dose-response curves (0.1–100 nM Gastrin I) and negative controls (CCK2R antagonists like YF476) .
  • Ethical compliance : For in vivo studies, adhere to protocols for hypergastrinemia induction (e.g., proton pump inhibitor administration in rodents) with IACUC approval .
  • Data interpretation : Use multivariate analysis to account for confounding factors like pH variability in gastric lumen assays .

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